Home > Products > Screening Compounds P34689 > 3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid
3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid - 955963-65-2

3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid

Catalog Number: EVT-2798951
CAS Number: 955963-65-2
Molecular Formula: C17H11F3N2O2
Molecular Weight: 332.282
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

For example, a common strategy for pyrazole synthesis involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. [, , ] In the context of the target molecule, this could involve reacting a suitably substituted hydrazine with a 1,3-dicarbonyl compound bearing a 3-(trifluoromethyl)phenyl substituent, followed by transformations to introduce the benzenecarboxylic acid moiety.

Related Compounds List:

    Compound Descriptions and Relevance:

    2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide (OSU-03012)

    • Compound Description: OSU-03012 is a celecoxib derivative investigated for its anticancer properties. Research suggests OSU-03012 functions as a direct inhibitor of p21-activated kinases (PAKs) []. PAKs are involved in regulating cell motility and proliferation, and their inhibition has been linked to reduced cancer cell growth [].

    4-[5-{4-[(2-Benzylidenehydrazine)Carbonyl]phenyl}-3-(trifluoromethyl)-1H-pyrazol-1-yl]Benzenesulfonamides

    • Compound Description: This series of celecoxib-derived compounds was synthesized and evaluated for their anti-inflammatory activity []. They were designed to retain the anti-inflammatory properties of celecoxib while potentially exhibiting reduced ulcerogenic effects [].

    4-(5-Phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)benzenesulfonamide

    • Compound Description: This compound is a structural analogue of celecoxib []. The crystal structure of this compound has been reported, revealing significant twists between the aromatic rings and the presence of hydrogen bonding interactions [].

    Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

    • Compound Description: Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation [, ]. It functions by inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in prostaglandin synthesis [, ].
    Overview

    3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid is a synthetic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antimicrobial agent. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a subject of interest in pharmaceutical research.

    Source and Classification

    This compound is classified under pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of the trifluoromethyl group significantly influences its chemical behavior and biological efficacy. Research articles have demonstrated its synthesis and evaluation against various bacterial strains, indicating its potential as a therapeutic agent .

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of 3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid typically involves several steps:

    1. Formation of Pyrazole Derivative: The initial step often includes the reaction of 4-hydrazinobenzoic acid with appropriate aldehydes to form a hydrazone intermediate. This intermediate is then converted into the desired pyrazole structure using Vilsmeier-Haack reagent or similar methodologies .
    2. Reductive Amination: The subsequent step involves reductive amination, where the pyrazole derivative reacts with various anilines under controlled conditions. The choice of reducing agents can significantly affect the yield and purity of the final product .
    3. Purification: After synthesis, the crude product is typically purified through recrystallization or column chromatography to obtain high-purity 3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid.

    The synthesis has been reported to yield products with good purity and high yields, often exceeding 70% in various studies .

    Molecular Structure Analysis

    Structure and Data

    The molecular formula of 3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid is C17H14F3N3O2C_{17}H_{14}F_3N_3O_2, with a molecular weight of approximately 365.31 g/mol.

    Structural Features:

    • Pyrazole Ring: The core structure features a five-membered pyrazole ring which is crucial for its biological activity.
    • Trifluoromethyl Group: This substituent significantly increases the compound's lipophilicity and alters its electronic properties.
    • Benzoic Acid Moiety: Provides additional functional groups that can participate in further chemical reactions or interactions with biological targets.

    Spectroscopic Data

    Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm the structure:

    • NMR: Characteristic peaks corresponding to hydrogen atoms in different environments within the molecule.
    • IR Spectroscopy: Peaks indicating functional groups such as C=O (carbonyl) and C-F (trifluoromethyl) bonds.
    Chemical Reactions Analysis

    Reactions and Technical Details

    The chemical reactivity of 3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid includes:

    1. Acid-Base Reactions: The carboxylic acid group can participate in neutralization reactions with bases, forming salts.
    2. Esterification: Reaction with alcohols under acidic conditions can yield esters, which may have different pharmacological properties.
    3. Substitution Reactions: The trifluoromethyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.

    These reactions are crucial for modifying the compound to enhance its biological activity or solubility.

    Mechanism of Action

    Process and Data

    The mechanism of action for 3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid primarily involves inhibition of bacterial growth. Studies indicate that it acts on Gram-positive bacteria by interfering with macromolecular synthesis, thereby inhibiting cell wall formation or protein synthesis .

    Key points include:

    • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall biosynthesis.
    • Selectivity: Its structural features allow it to selectively target certain bacterial strains while minimizing toxicity to human cells.
    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically appears as a white to off-white solid.
    • Melting Point: Reported melting points vary but are generally around 189 °C.

    Chemical Properties

    • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water due to hydrophobic character imparted by the trifluoromethyl group.
    • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
    Applications

    Scientific Uses

    The primary applications of 3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid include:

    • Antimicrobial Agent: Demonstrated efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
    • Pharmaceutical Research: Used in studies aimed at discovering novel therapeutic agents due to its unique structural properties.
    • Biological Studies: Investigated for its potential role in inhibiting specific biological pathways relevant to disease mechanisms.
    Introduction to Pyrazole-Based Antimicrobial Agents in Addressing Antimicrobial Resistance

    Role of ESKAPE Pathogens in Nosocomial Infections and Therapeutic Gaps

    The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) represent the primary causative agents of nosocomial infections globally. These pathogens "effectively escape" current antibiotics, accounting for most hospital-acquired infections in the United States. A critical therapeutic gap exists in treating biofilm-associated infections, with approximately 17 million new cases annually linked to biofilms, resulting in 550,000 fatalities and $94 billion in healthcare costs. Biofilms act as reservoirs for persistent cells and enhance antibiotic resistance through extracellular matrices, making Staphylococcus aureus responsible for 40–70% of catheter-related infections and 87% of bloodstream infections [3].

    Emergence of Methicillin-Resistant Staphylococcus aureus and Vancomycin-Resistant Enterococcus

    Methicillin-resistant Staphylococcus aureus has evolved into a "menacing pathogen" with variants including methicillin-sensitive Staphylococcus aureus, methicillin-resistant Staphylococcus aureus, vancomycin-intermediate Staphylococcus aureus, and vancomycin-resistant Staphylococcus aureus. Alarmingly, methicillin-resistant Staphylococcus aureus fatalities surpass those of HIV in some settings, exacerbated by its colonization in 33% of the human population (with 2% carrying methicillin-resistant strains). Staphylococcus aureus infections can progress to bacteremia, pneumonia, or sepsis, with treatment failures often attributed to persister cells—dormant bacterial populations exhibiting multidrug tolerance. Similarly, vancomycin-resistant Enterococcus strains contribute significantly to antibiotic evasion in hospital environments [3].

    Pyrazole Scaffolds as a Strategic Framework for Novel Antibacterial Development

    Pyrazole derivatives provide a versatile chemical framework for antibiotic development due to their synthetic tunability and bioactive potential. Recent work demonstrates that strategic modifications enhance potency against resistant bacteria. Incorporating trifluoromethyl groups increases hydrophobicity and membrane permeability, while benzoic acid moieties improve solubility. Crucially, derivatives like 3-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzoic acid (CAS: 955963-65-2, Molecular Formula: C~17~H~11~F~3~N~2~O~2~) exhibit targeted activity against Gram-positive pathogens. Structure-activity relationship studies reveal that halogen substitutions at specific positions amplify antibacterial effects, whereas polar groups (e.g., sulfonamides) abolish activity. This positions pyrazole-benzoic acid hybrids as promising candidates for overcoming resistance mechanisms [1] [3] [7].

    Properties

    CAS Number

    955963-65-2

    Product Name

    3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid

    IUPAC Name

    3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic acid

    Molecular Formula

    C17H11F3N2O2

    Molecular Weight

    332.282

    InChI

    InChI=1S/C17H11F3N2O2/c18-17(19,20)14-5-1-3-11(7-14)13-9-21-22(10-13)15-6-2-4-12(8-15)16(23)24/h1-10H,(H,23,24)

    InChI Key

    DNZWHNULRGEYBG-UHFFFAOYSA-N

    SMILES

    C1=CC(=CC(=C1)C(F)(F)F)C2=CN(N=C2)C3=CC=CC(=C3)C(=O)O

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.